molecular formula C20H25F2N3O2 B5659200 2-(3,5-difluorobenzyl)-8-(1-pyrrolidinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3,5-difluorobenzyl)-8-(1-pyrrolidinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5659200
M. Wt: 377.4 g/mol
InChI Key: NKLCRLLFBKAEMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan derivatives typically involves complex multi-step reactions, aiming to incorporate various functional groups into the spirocyclic framework. A notable example is the synthesis of potent CCR4 antagonists with the 2,8-diazaspiro[4.5]decan-8-yl scaffold, demonstrating high affinity and activity in various assays (Shukla et al., 2016). Similarly, the synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems, which are closely related to the compound , showcases methods for achieving complex spirocyclic structures (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 2-(3,5-Difluorobenzyl)-8-(1-pyrrolidinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one is characterized by the presence of a spiro linkage that connects two cyclic systems, often resulting in complex three-dimensional architectures. The structural analysis typically involves X-ray crystallography and NMR spectroscopy to elucidate the conformation and stereochemistry. For instance, crystal and molecular structure studies of related compounds provide insight into their conformation, highlighting the importance of intramolecular hydrogen bonding and the steric effects influencing molecular geometry (Manjunath et al., 2011).

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-(pyrrolidine-1-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O2/c21-16-9-15(10-17(22)11-16)13-25-14-20(12-18(25)26)3-7-24(8-4-20)19(27)23-5-1-2-6-23/h9-11H,1-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLCRLLFBKAEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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